molecular formula C14H19ClN2 B13706910 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride CAS No. 1170435-03-6

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride

Katalognummer: B13706910
CAS-Nummer: 1170435-03-6
Molekulargewicht: 250.77 g/mol
InChI-Schlüssel: WEUXCMLJUATUSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, methyl, and propyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Analyse Chemischer Reaktionen

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Amino-3-methylquinoline: This compound has a similar quinoline core but lacks the propyl and additional methyl groups.

    5,8-Dimethylquinoline: This compound lacks the amino and propyl groups, making it less versatile in certain applications.

    3-Propylquinoline: This compound lacks the amino and methyl groups, which can affect its reactivity and applications.

The unique combination of functional groups in this compound makes it particularly useful in various research and industrial applications .

Eigenschaften

CAS-Nummer

1170435-03-6

Molekularformel

C14H19ClN2

Molekulargewicht

250.77 g/mol

IUPAC-Name

5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H

InChI-Schlüssel

WEUXCMLJUATUSY-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.